molecular formula C10H9BrClN3 B1467337 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251049-88-3

1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467337
CAS RN: 1251049-88-3
M. Wt: 286.55 g/mol
InChI Key: IBMPTVBVSZYXED-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)methyl-4-(chloromethyl)-1H-1,2,3-triazole, commonly known as BCT, is a synthetic chemical compound that has been used in various scientific research applications. It is a heterocyclic compound with a molecular formula of C7H5BrClN2 and a molecular weight of 217.55 g/mol. BCT is a highly versatile compound that has been used in various scientific research applications including synthesis, drug design, biochemistry, and pharmacology.

Scientific Research Applications

BCT has been used in a variety of scientific research applications. It has been used in the synthesis of a number of different compounds, including drugs, dyes, and fragrances. It has also been used in biochemistry and pharmacology, as it has been found to have a number of different biochemical and physiological effects. In addition, BCT has been used in drug design, as it has been found to be an effective inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of BCT is not completely understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme and block the enzyme from catalyzing its reaction. This inhibition of the enzyme can then lead to a number of different biochemical and physiological effects.
Biochemical and Physiological Effects
BCT has been found to have a number of different biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been found to inhibit the enzyme aromatase, which is involved in the production of estrogen. BCT has also been found to have antioxidant properties, which can help protect cells from free radical damage.

Advantages and Limitations for Lab Experiments

BCT has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive and easily synthesized compound. In addition, it has a number of different biochemical and physiological effects, making it useful for a variety of different research applications. However, one of the main limitations is that it is not as well studied as some other compounds, making it difficult to predict the exact effects of BCT in a lab setting.

Future Directions

The future directions for the use of BCT in scientific research are numerous. One potential direction is the use of BCT in drug design, as it has been found to be an effective inhibitor of certain enzymes. In addition, BCT could be used in the synthesis of other compounds, such as dyes and fragrances. It could also be used to study the biochemical and physiological effects of BCT in more detail. Finally, BCT could be used in the development of new drugs and therapies, as it has been found to have a number of different biochemical and physiological effects.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMPTVBVSZYXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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